molecular formula C23H23NO5 B282537 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282537
M. Wt: 393.4 g/mol
InChI Key: GASNEIZRCURDTR-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHMF is a pyrrole derivative that has shown promising results in various studies related to cancer treatment, inflammation, and neurodegenerative diseases.

Mechanism of Action

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its therapeutic effects through various mechanisms of action. In cancer cells, 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Inflammation is reduced by 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one through the inhibition of NF-κB signaling and the downregulation of pro-inflammatory cytokines. 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one also reduces oxidative stress by increasing the expression of antioxidant enzymes such as SOD and CAT.
Biochemical and Physiological Effects:
4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. In cancer cells, 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one induces G2/M cell cycle arrest and inhibits the migration and invasion of cancer cells. Inflammation is reduced by 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one through the inhibition of COX-2 and iNOS expression. 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one also reduces oxidative stress by increasing the expression of antioxidant enzymes such as SOD and CAT.

Advantages and Limitations for Lab Experiments

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in vitro. However, 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one.

Future Directions

There are several future directions for research on 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential area of study is the development of 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one in vivo. 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one could also be studied in combination with other chemotherapeutic agents to determine its potential as an adjuvant therapy. Overall, 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has shown significant potential for the treatment of various diseases and warrants further investigation.

Synthesis Methods

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate followed by the addition of furfurylamine and benzoyl chloride. The final product is obtained through a cyclization reaction using acetic acid as a solvent.

Scientific Research Applications

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress.

properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H23NO5/c1-28-17-11-9-15(10-12-17)20-19(21(25)16-6-3-2-4-7-16)22(26)23(27)24(20)14-18-8-5-13-29-18/h2-4,6-7,9-12,18,20,25H,5,8,13-14H2,1H3/b21-19-

InChI Key

GASNEIZRCURDTR-VZCXRCSSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CC4CCCO4

SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4CCCO4

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4CCCO4

Origin of Product

United States

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